N-(2,4-dimethoxyphenyl)-2-phenylacetamide
Description
N-(2,4-Dimethoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the nitrogen of the acetamide backbone. The methoxy groups at the 2- and 4-positions of the phenyl ring are electron-donating, influencing the compound’s electronic properties, solubility, and reactivity.
2-Phenylacetamides are recognized for diverse biological activities, including anticonvulsant, antimicrobial, and antiproliferative effects .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-13-8-9-14(15(11-13)20-2)17-16(18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHDAZCBRMWZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-phenylacetamide typically involves the reaction of 2,4-dimethoxyaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2,4-dimethoxyaniline+phenylacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-phenylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Industry: The compound and its derivatives can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-phenylacetamide and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives inhibit bacterial RNA polymerase by binding to the enzyme’s switch region, thereby preventing the synthesis of RNA and ultimately leading to bacterial cell death . Molecular docking studies have shown that these compounds can form hydrogen bonds and hydrophobic interactions with the target enzyme, enhancing their inhibitory effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares key structural features and electronic effects of N-(2,4-dimethoxyphenyl)-2-phenylacetamide with related compounds:
Key Observations:
- Electronic Effects: The 2,4-dimethoxy substitution in the target compound provides strong electron-donating effects, enhancing the nucleophilicity of the amide nitrogen compared to electron-withdrawing groups (e.g., NO₂ in N-(4-nitrophenyl)-2-phenylacetamide) . This may increase reactivity in alkylation or acylation reactions.
- Biological Activity: Methoxy-substituted analogs (e.g., N-(2-methoxyphenyl)-2-phenylacetamide) exhibit antimicrobial properties, suggesting that the target compound could share similar or enhanced activity . The thiadiazole-linked dimethoxyphenyl derivative () shows antimycobacterial activity, highlighting the role of methoxy groups in bioactivity.
- Crystallography: N-(2,4-dimethylphenyl)-2,2-diphenylacetamide forms intramolecular hydrogen bonds (C–H⋯O) and π–π interactions, stabilizing its crystal structure . The dimethoxy groups in the target compound may similarly influence packing via hydrogen bonding or dipole interactions.
Reactivity in Alkylation Reactions
Studies on N-substituted 2-phenylacetamides reveal that electronic effects significantly impact reactivity. For example:
- N-(4-Nitrophenyl)-2-phenylacetamide exhibits lower reactivity in benzylation due to the electron-withdrawing nitro group reducing nucleophilicity .
- N-(4-Methoxyphenyl)-2-phenylacetamide (MetPA) shows higher reactivity compared to nitro-substituted analogs, attributed to the electron-donating methoxy group .
- Hypothesized Reactivity of this compound: The dual methoxy groups likely further enhance nucleophilicity, making it more reactive in alkylation or phase-transfer catalysis than monosubstituted methoxy or nitro derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
